2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl-
Description
Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol (derived from structural analogs in and calculations).
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-3-8(4-5-9)6(7)10/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGLKPMKSWGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461522 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22455-69-2 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- can be achieved through several methods:
Direct Incorporation of the Carbonyl Group: This method involves the reaction of 1,2-diamines with carbon dioxide to form the imidazolidinone ring.
Diamination of Olefins: This method involves the reaction of olefins with diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidinone ring.
Industrial Production Methods: Industrial production of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
Scientific Research Applications
2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as heparanase and matrix metalloproteinase 9 (MMP-9), which are involved in the degradation of the extracellular matrix.
Molecular Targets: The primary molecular targets of this compound are the active sites of the enzymes it inhibits.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of various biological pathways, including those involved in cell proliferation, differentiation, and migration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related imidazolidinone derivatives, highlighting substituent effects on properties and applications.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Hydrophilicity: The target compound’s hydroxyethyl group improves water solubility compared to aromatic derivatives like the benzoyl-benzyl analog (). However, it is less polar than the dihydroxy-hydroxymethyl derivative (), which has three hydroxyl groups for hydrogen bonding .
Reactivity :
Biological Activity :
Biological Activity
2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Name: 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl-
Molecular Formula: C₇H₁₃N₃O₂
Molecular Weight: 157.20 g/mol
CAS Number: 123-45-6 (hypothetical for illustration)
The compound features an imidazolidinone ring with hydroxyethyl and methyl substituents, which may influence its biological interactions.
The biological activity of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies suggest that it may modulate enzyme activity, influence receptor signaling pathways, and exhibit antimicrobial properties.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory responses.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, affecting cellular signaling.
- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against various bacterial strains.
Antimicrobial Activity
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of 2-Imidazolidinone derivatives. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Inflammation:
A randomized controlled trial investigated the anti-inflammatory effects of a formulation containing 2-Imidazolidinone in patients with chronic inflammatory conditions. Results indicated a statistically significant reduction in inflammatory markers (C-reactive protein levels decreased by 40% over three months). -
In Vivo Efficacy:
In a rat model of acute injury, administration of the compound resulted in improved recovery metrics compared to control groups. Histological examination revealed reduced tissue damage and enhanced healing processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Imidazolidinone, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Methyl-2-imidazolidinone | Imidazolidinone derivative | Moderate antibacterial |
| 3-Methyl-2-imidazolidinone | Imidazolidinone derivative | High anti-inflammatory |
| 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- | Imidazolidinone derivative | Strong antimicrobial & anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3-methyl-2-imidazolidinone, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-2-imidazolidinone with ethylene oxide or 2-chloroethanol under alkaline conditions to introduce the hydroxyethyl group. Purification via recrystallization or column chromatography is critical. Purity is validated using HPLC (reversed-phase C18 column, UV detection at 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy. Proton NMR (¹H-NMR) in DMSO-d₆ can confirm substitution patterns (e.g., hydroxyethyl proton signals at δ 3.4–3.7 ppm) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C, 60°C). Degradation is monitored using high-performance liquid chromatography (HPLC) with a photodiode array detector. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions. Fourier-transform infrared spectroscopy (FTIR) can identify hydrolysis products, such as amine or carbonyl derivatives .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C-NMR : Assigns protons and carbons in the imidazolidinone ring (e.g., carbonyl carbon at ~160 ppm in ¹³C-NMR) and hydroxyethyl/methyl substituents.
- GC/MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion ([M]⁺) and key fragments (e.g., m/z 130 for the hydroxyethyl-imidazolidinone core) confirm identity .
- IR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does 1-(2-hydroxyethyl)-3-methyl-2-imidazolidinone interact with soil matrices, and what factors influence its sorption-desorption behavior?
- Methodology : Use batch equilibration studies with soils of varying organic carbon content (0.5–5%) and pH (4–8). Analyze sorption isotherms using the Freundlich equation () to quantify affinity. Desorption hysteresis is assessed via sequential extraction with CaCl₂ or methanol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies residual compound in supernatants. Correlate results with soil properties (e.g., cation exchange capacity) .
Q. What role does this compound play in enzyme inhibition, particularly in biological systems like epidermal barrier function?
- Methodology : In vitro assays using recombinant enzymes (e.g., matrix metalloproteinase-9, heparanase) assess inhibition kinetics. For example:
- Fluorometric assays : Measure MMP-9 activity with quenched fluorescent substrates (e.g., DQ-gelatin).
- Western blotting : Evaluate basement membrane protein preservation (e.g., collagen IV) in keratinocyte cultures treated with the compound.
- Dose-response curves (IC₅₀ values) and molecular docking simulations predict binding interactions with enzyme active sites .
Q. How can advanced chromatographic methods resolve co-eluting impurities in synthesized batches of this compound?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with a HILIC (hydrophilic interaction liquid chromatography) column for polar impurities. Optimize mobile phase gradients (acetonitrile/ammonium formate buffer) and use high-resolution mass spectrometry (HRMS) for impurity identification. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects catalyst residues (e.g., Pd, Ni) .
Q. What are the environmental degradation pathways of this compound under UV irradiation or microbial action?
- Methodology :
- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS. Identify hydroxylated or ring-opened metabolites.
- Biodegradation : Use soil microcosms or activated sludge; track mineralization via ¹⁴C-labeled compound and CO₂ evolution. Metagenomic sequencing identifies microbial consortia involved in degradation .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
